REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[NH:15][CH:16]2[CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18][CH2:17]2)[CH:8]=[N:7][CH:6]=1)(=[O:4])=[O:3].[ClH:29].CO>>[ClH:29].[CH3:1][S:2]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[NH:15][CH:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH:8]=[N:7][CH:6]=1)(=[O:3])=[O:4] |f:1.2,3.4|
|
Name
|
Intermediate 80
|
Quantity
|
40.9 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CN=CC2=CC=CC(=C12)NC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(50° C., 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with methanol (1 ml) and diethyl ether (3 ml)
|
Type
|
CUSTOM
|
Details
|
The deposited precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)C1=CN=CC2=CC=CC(=C12)NC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |